molecular formula C12H10F3N3 B6457422 6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine CAS No. 2548996-09-2

6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457422
CAS No.: 2548996-09-2
M. Wt: 253.22 g/mol
InChI Key: OCWYRIJFSLGVSP-UHFFFAOYSA-N
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Description

6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in its structure enhances its stability and bioactivity, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the selective electrophilic di- and monofluorination of precursor compounds using reagents like Selectfluor . The reaction conditions often require controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include Selectfluor for fluorination, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorinated derivatives.

Scientific Research Applications

6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.

    Biology: The compound’s stability and bioactivity make it useful in studying biological processes and developing new drugs.

    Industry: The compound is used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to target proteins, leading to increased bioactivity. The compound may inhibit or activate certain enzymes, affecting various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine is unique due to its specific arrangement of fluorine atoms and the pyrimidine ring structure. This configuration provides distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-(difluoromethyl)-N-(4-fluorophenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3/c1-7-16-10(12(14)15)6-11(17-7)18-9-4-2-8(13)3-5-9/h2-6,12H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWYRIJFSLGVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=C(C=C2)F)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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